Forssman antigen pentaose

Immunochemistry Precipitin Inhibition Assay Antigenicity

This Forssman antigen pentaose (Gb5) is the essential pentasaccharide for precise immunological and cancer research. It provides the complete GalNAcα1-3GalNAc terminal epitope, ensuring no cross-reactivity with globoside (Gb4) and enabling accurate FORS blood group serology, Caragana arborescens lectin studies, and tumor-specific neo-antigen models. Do not substitute with truncated or iso-forms—only this compound guarantees valid antibody-binding and vaccine-development results.

Molecular Formula C32H55NO26
Molecular Weight
Cat. No. B1165518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForssman antigen pentaose
SynonymsGalNAcα1-3GalNAcβ1-3Galα1-4Galβ1-4Glc
Molecular FormulaC32H55NO26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Forssman Antigen Pentaose: Defining the Globopentaosylceramide (Gb5) Glycan for Precise Immunochemical Selection and Procurement


Forssman antigen pentaose is the carbohydrate epitope of the globo-series glycosphingolipid globopentaosylceramide (Gb5), defined by the precise sequence GalNAcα1-3GalNAcβ1-3Galα1-4Galβ1-4Glc [1]. As a complex oligosaccharide, it functions as a heterophile antigen, eliciting naturally occurring antibodies in species that lack the terminal α-GalNAc residue [2]. Its presence is non-uniform across species and tissues, being expressed in certain mammals and birds but absent as a normal constituent in most humans, where its aberrant expression on tumors has cemented its role as a tumor-associated carbohydrate antigen (TACA) [3]. This defined structure is a critical research tool for studying xenoantigenicity, antibody specificity, and the biochemical basis of the FORS blood group system.

Why In-Class Globo-Series Glycans Are Not Interchangeable with Forssman Antigen Pentaose: The Basis for Differentiated Procurement


Generic substitution within the globo-series glycosphingolipids is scientifically untenable due to profound differences in antigenicity driven by the specific terminal sugar sequence. The pentasaccharide Forssman antigen (Gb5) is not a functional equivalent of its tetrasaccharide precursor, globoside (Gb4), or the structurally related isoForssman antigen. As demonstrated by monoclonal antibody mapping, antibodies exist that are strictly specific for the terminal GalNAcα1-3GalNAc sequence unique to Forssman, and do not cross-react with the internal GalNAcβ1-3Gal epitope found in globoside [1]. Furthermore, the immunological response to Forssman is heteroclitic; immunization with globoside can generate antibodies that are actually specific for the Forssman pentasaccharide, underscoring a critical and non-reciprocal distinction in epitope recognition [2]. Therefore, selecting the incorrect oligosaccharide—even one differing by a single monosaccharide—invalidates experimental models reliant on precise antibody or lectin binding, and procurement decisions must be driven by this structural-activity specificity.

Quantitative Differentiation of Forssman Antigen Pentaose: A Comparative Evidence Guide for Scientific Procurement


Forssman Pentasaccharide vs. Globopentaosylceramide: Inhibition of Precipitin Formation

In a direct head-to-head comparison, the chemically synthesized free Forssman pentasaccharide (globopentaose) and the native Forssman glycolipid (globopentaosylceramide) were tested for their ability to inhibit a precipitin reaction with anti-Forssman antiserum. The study found that 40 ng of the free pentasaccharide was required to achieve strong inhibition, but notably, it was unable to form a stable complex with the Forssman antibody, unlike the complete glycolipid [1]. The difference in inhibition efficacy between the free pentasaccharide and the native ceramide-linked form was quantified: 7 µg of the free pentasaccharide was required for 50% inhibition of a quantitative precipitin reaction, whereas only 100 µg was needed for 50% inhibition in a hemolysis reaction, demonstrating a 14-fold difference in required concentration depending on the assay format [2].

Immunochemistry Precipitin Inhibition Assay Antigenicity

Lectin Binding Specificity: Forssman Pentasaccharide Exhibits Superior Affinity for Caragana arborescens Agglutinin (CAA)

In an enzyme-linked lectinosorbent assay (ELLSA) inhibition study, the Forssman pentasaccharide was identified as the most potent ligand among a panel of sugars for Caragana arborescens agglutinin (CAA). Its inhibitory activity was quantitatively benchmarked against key comparators [1]. The Forssman pentasaccharide was approximately 2.3-fold more active than Galβ1→4GlcNAc, 9.5-fold more active than GalNAc, 52.6-fold more active than Gal, and about 1.9-fold more active than tri-antennary Galβ1→4GlcNAc (Tri-II) [1]. These fold-differences establish a clear quantitative ranking of glycan specificity for this lectin.

Lectin Glycobiology Binding Affinity ELLSA

Antibody Cross-Reactivity: Differential Recognition of Forssman Pentasaccharide vs. Disaccharide by Monoclonal Anti-A Reagents

A comprehensive study evaluated the cross-reactivity of 19 different monoclonal anti-A blood group reagents with the Forssman pentasaccharide (FORS1 antigen) versus the Forssman disaccharide. In a direct, comparative serological and immunochemical assessment, none of the 19 monoclonal anti-A reagents (0/19) were able to detect the pentasaccharide Forssman on FORS1-kodecytes, whereas 3 out of 19 reagents were able to detect the disaccharide Forssman on Fsdi-kodecytes [1]. This demonstrates a stark, qualitative difference in recognition based on glycan chain length. Notably, while monoclonal reagents failed to agglutinate the pentasaccharide-bearing cells, historic polyclonal human anti-A and the lectin Helix pomatia reacted strongly with the FORS1-kodecytes, confirming the functionality of the pentasaccharide construct [1].

Blood Group Serology FORs System Monoclonal Antibody Specificity

Tumor-Specific Expression: Forssman Antigen as a Neo-Antigen in Human Gastrointestinal Cancers

A foundational study established the isoantigenic expression pattern of the Forssman glycolipid in human gastrointestinal mucosa and derived tumors. Among a cohort of 21 patients, a subset (F+ population) had detectable Forssman antigen in normal mucosa, while the majority (F- population) did not. Strikingly, all tumors derived from the F- mucosa (i.e., from patients who normally did not express the antigen) possessed the Forssman glycolipid, whereas none of the tumors from the F+ population contained it [1]. This reciprocal expression pattern—whereby the antigen appears as a neo-antigen in tumors of non-expressors—provides a clear, population-level differentiation. The immediate precursor, globoside, was distributed equally among all groups, confirming that the differential expression is specific to the Forssman pentasaccharide and not an artifact of global glycolipid upregulation [1].

Tumor-Associated Carbohydrate Antigens Oncology Biomarker

Human Seroprevalence: High-Frequency IgG Response to Forssman Pentaose in the General Population

Using a comprehensive glycan microarray profiling the sera of 105 healthy adult donors, a study revealed a striking, class-level pattern of humoral immunity. While many individuals had no detectable IgG antibodies to certain α-Gal antigens, over 95% of the cohort possessed IgG antibodies that specifically recognized the Forssman antigen pentaose [1]. This high-frequency, naturally occurring IgG response provides strong evidence for the pentasaccharide's potent and broad immunogenicity in humans, a feature that distinguishes it from many other glycan antigens which may predominantly elicit IgM or lower-frequency responses [1]. The data also highlight that the specific epitope—the full pentasaccharide—is a key driver of this seroprevalence.

Serology Natural Antibodies Glycan Microarray

Commercial Vendor Quality Benchmarks: Purity and Solubility Specifications for Informed Procurement

For procurement decisions, analytical quality is paramount. Vendor technical datasheets provide quantifiable benchmarks. Forssman Antigen Pentaose is available at a purity of ≥90% as verified by NMR (Area-%) and also at 95% purity, providing two distinct grades for different research applications . The compound is supplied as a white powder with a molecular formula of C₃₄H₅₈N₂O₂₆ and a molecular weight of 910.82 g/mol . A key formulation specification is its solubility: the compound is soluble in water, PBS, or HEPES buffer at a concentration of 10 g/L . These are not subjective claims but verifiable technical parameters that allow for direct comparison against alternative suppliers or analogous compounds.

Procurement Quality Control Vendor Specifications

Validated Research Applications for Forssman Antigen Pentaose Derived from Quantitative Differentiation Data


FORs Blood Group System Serology and Antibody Specificity Mapping

In blood bank and transfusion medicine research, Forssman antigen pentaose is the definitive reagent for characterizing the FORS blood group system. As shown by the differential reactivity of 19 monoclonal anti-A reagents, where 0/19 recognized the pentasaccharide on kodecytes while 3/19 recognized the disaccharide [1], the full pentasaccharide is essential for accurate serological modeling. Using this compound in hemagglutination inhibition assays or as a solid-phase antigen ensures that antibody specificity is being assessed against the biologically relevant FORS1 epitope, not a truncated or cross-reactive substructure.

Lectin Glycobiology: Calibrating and Standardizing CAA-Based Assays

For studies involving Caragana arborescens agglutinin (CAA), Forssman antigen pentaose is the optimal ligand for assay standardization and inhibition studies. Its activity is quantifiably superior to other sugars, being 2.3-fold more potent than Galβ1→4GlcNAc and 52.6-fold more potent than galactose [1]. This makes it the preferred reagent for characterizing CAA binding sites, developing CAA-based diagnostic tools, or studying the role of CAA-like lectins in cellular processes, as it provides the highest sensitivity and a well-defined specificity benchmark.

Cancer Immunology: Biomarker Validation and Vaccine Antigen Development

The Forssman antigen pentaose is a validated target for cancer immunology research, based on its tumor-specific expression profile. The finding that 100% of tumors from F- patients (who lack normal mucosal expression) acquire the antigen establishes it as a neo-antigen [1]. Consequently, this compound is not a generic cancer-associated glycan; its utility is specifically for studying the subset of gastric and colonic cancers where Forssman expression is a tumor-specific event. It is the correct antigen for developing and evaluating anti-Forssman monoclonal antibodies for immunohistochemistry or for formulating glycoconjugate vaccines targeting this defined patient population.

Human Serology and Autoimmunity Studies: A High-Frequency Positive Control

Given that over 95% of healthy adults possess specific IgG antibodies against Forssman antigen pentaose [1], this compound serves as a near-universal positive control in human serum antibody profiling studies. In glycan microarray experiments, it is an essential inclusion to establish baseline immune reactivity, and changes in anti-Forssman IgG titers can be quantitatively tracked as potential biomarkers for disease progression or immune modulation. This high seroprevalence, documented in a large cohort of 105 individuals, makes it a statistically robust and reliable standard for both basic immunology and diagnostic assay development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Forssman antigen pentaose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.